Cas no 1468584-02-2 ({1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride)

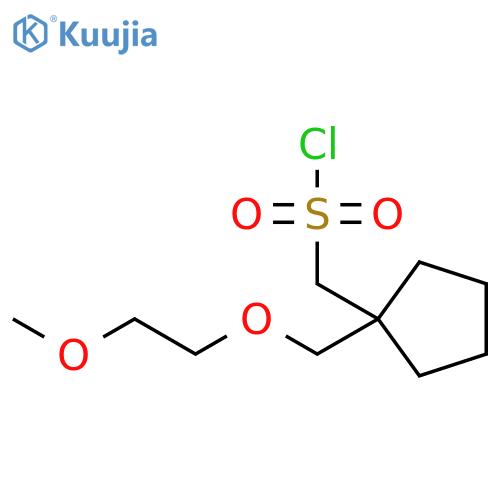

1468584-02-2 structure

商品名:{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride

{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Cyclopentanemethanesulfonyl chloride, 1-[(2-methoxyethoxy)methyl]-

- (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride

- {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride

-

- インチ: 1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3

- InChIKey: FLZNOJNHJRWAOD-UHFFFAOYSA-N

- ほほえんだ: C1(COCCOC)(CS(Cl)(=O)=O)CCCC1

{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422163-2.5g |

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride |

1468584-02-2 | 98% | 2.5g |

¥18649 | 2023-04-15 | |

| Enamine | EN300-1144342-1.0g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 1g |

$1214.0 | 2023-06-09 | ||

| Enamine | EN300-1144342-5.0g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 5g |

$3520.0 | 2023-06-09 | ||

| Enamine | EN300-1144342-5g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 95% | 5g |

$2235.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422163-1g |

(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride |

1468584-02-2 | 98% | 1g |

¥10195 | 2023-04-15 | |

| Enamine | EN300-1144342-1g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 95% | 1g |

$770.0 | 2023-10-25 | |

| Enamine | EN300-1144342-2.5g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 95% | 2.5g |

$1509.0 | 2023-10-25 | |

| Enamine | EN300-1144342-0.05g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 95% | 0.05g |

$647.0 | 2023-10-25 | |

| Enamine | EN300-1144342-0.25g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 95% | 0.25g |

$708.0 | 2023-10-25 | |

| Enamine | EN300-1144342-10.0g |

{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |

1468584-02-2 | 10g |

$5221.0 | 2023-06-09 |

{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1468584-02-2 ({1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬